
Ethyl 7-chloro-4-(isopentylamino)-2-oxo-1,2-dihydroquinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-4-aminoquinoline derivatives are a class of compounds that have been synthesized for their potential biological activities . They are used in designing bioactive compounds displaying various activities such as anti-virulence, antimalarial, anti-leishmanial, anti-platelet aggregation, anti-viral, anti-inflammatory, immune-modulatory, and anticancer .
Synthesis Analysis
These derivatives have been synthesized by a nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length . The intermediates are then treated with substituted aromatic/heteroaromatic aldehydes to produce the corresponding Schiff bases .Molecular Structure Analysis
The structures of these products have been elucidated from FTIR, 1H, and 13C NMR, and mass spectra . FTIR spectra demonstrated characteristic bands of N=C bond at 1505–1610 cm−1 . 1H NMR spectra exhibited a singlet in the range of 8.98–8.92 ppm attributed to the secondary amino group and a triplet in the range of 8.24–8.10 ppm characteristic to the imine group .Chemical Reactions Analysis
The synthesis of these derivatives involves a two-step reaction via nucleophilic aromatic substitution . The reaction involves the treatment of the intermediates with substituted aromatic/heteroaromatic aldehydes .Scientific Research Applications
Anticancer Activity
Quinoline derivatives have been extensively studied for their anticancer properties. The presence of the quinoline nucleus is significant in many pharmacologically active compounds, and it has been associated with a broad spectrum of biological responses, including anticancer activities . Ethyl 7-chloro-4-(isopentylamino)-2-oxo-1,2-dihydroquinoline-3-carboxylate, with its complex structure, may interact with various cellular targets, potentially inhibiting cancer cell growth and proliferation.
Antioxidant Properties
The antioxidant potential of quinoline compounds is another area of interest. These molecules can act as free radical scavengers, protecting cells from oxidative stress, which is a contributing factor to numerous diseases . Research into the antioxidant capabilities of such compounds can lead to the development of new therapeutic agents that mitigate oxidative damage.
Anti-Inflammatory Uses
Quinoline derivatives are known to exhibit anti-inflammatory effects. This is particularly important in the treatment of chronic inflammatory diseases. The compound could be a candidate for the synthesis of new anti-inflammatory drugs, providing an alternative to current medications with fewer side effects .
Antimalarial Applications
The structural similarity of quinoline derivatives to chloroquine, a well-known antimalarial drug, suggests that Ethyl 7-chloro-4-(isopentylamino)-2-oxo-1,2-dihydroquinoline-3-carboxylate could have potential applications in antimalarial therapy. Its efficacy against Plasmodium species would be a key research focus .
Anti-SARS-CoV-2 Potential
Given the ongoing research into treatments for COVID-19, quinoline derivatives have been explored for their anti-SARS-CoV-2 properties. The compound could be investigated for its ability to inhibit the virus’s replication or its interaction with human host cells .
Antituberculosis Activity
Tuberculosis remains a major global health challenge, and new drugs are constantly being sought. Quinoline derivatives have shown promise in this field, and the specific compound may be effective against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis .
Antimicrobial Effects
The antimicrobial activity of quinoline derivatives is well-documented. They have been used to develop compounds with significant antibacterial properties. Ethyl 7-chloro-4-(isopentylamino)-2-oxo-1,2-dihydroquinoline-3-carboxylate could be synthesized and tested for its efficacy against a range of bacterial pathogens .
Cardiovascular Research
Quinoline derivatives have also been implicated in cardiovascular research. Their potential to act on various cardiovascular conditions, possibly as vasodilators or in the treatment of arrhythmias, makes them an interesting subject for further study .
Mechanism of Action
Target of Action
Similar compounds, such as 7-chloro-4-aminoquinoline derivatives, have been found to have antimicrobial activity . These compounds are used in designing bioactive compounds displaying anti-virulence, antimalarial, anti-leishmanial, anti-platelet aggregation, anti-viral, anti-inflammatory, immune-modulatory, and anticancer activities .
Mode of Action
It’s worth noting that similar compounds, such as 7-chloro-4-aminoquinoline derivatives, have been synthesized by nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length . The length of the carbon-chain linker and electronic properties of the compounds are decisive for their biological activity .
Biochemical Pathways
Similar compounds, such as 7-chloro-4-aminoquinoline derivatives, have been found to have antimicrobial activity , suggesting that they may interfere with bacterial growth and replication pathways.
Result of Action
Similar compounds, such as 7-chloro-4-aminoquinoline derivatives, have been found to have antimicrobial activity , suggesting that they may inhibit the growth of certain bacteria.
properties
IUPAC Name |
ethyl 7-chloro-4-(3-methylbutylamino)-2-oxo-1H-quinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2O3/c1-4-23-17(22)14-15(19-8-7-10(2)3)12-6-5-11(18)9-13(12)20-16(14)21/h5-6,9-10H,4,7-8H2,1-3H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTQNIOAJOGGPMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(C=C(C=C2)Cl)NC1=O)NCCC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 7-chloro-4-(isopentylamino)-2-oxo-1,2-dihydroquinoline-3-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

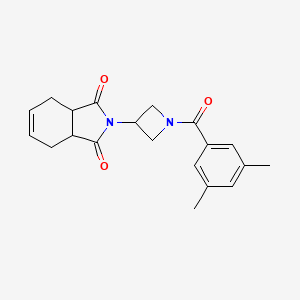
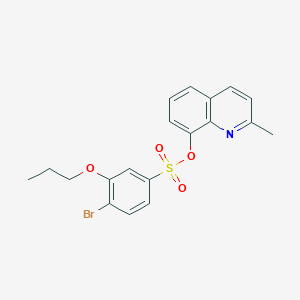
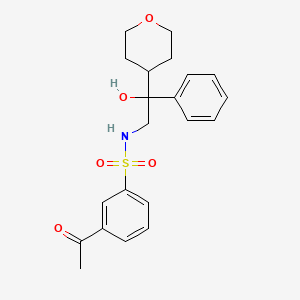
![(E)-2-(benzenesulfonyl)-3-[3-(trifluoromethoxy)phenyl]prop-2-enenitrile](/img/structure/B2972184.png)
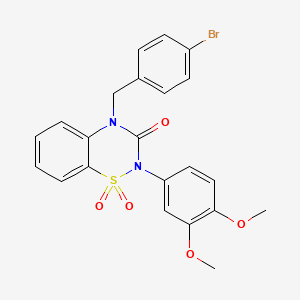
![4-methyl-3-(5-methylthiophen-2-yl)-1-[(pyridin-3-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2972188.png)
![N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2972189.png)
![3-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-N-pyridin-2-ylnaphthalene-2-carboxamide](/img/structure/B2972190.png)
![N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2972195.png)
![8-(4-fluorophenyl)-1-methyl-3-octyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2972196.png)
![benzyl [9-(2,3-dimethylphenyl)-1-methyl-2,4-dioxo-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetate](/img/no-structure.png)
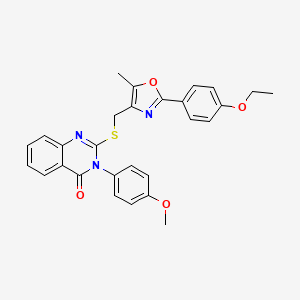
![1-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2972201.png)
![N-(2-chloro-4-methylphenyl)-2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2972202.png)